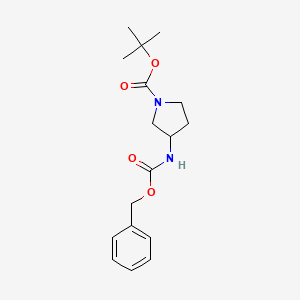

1-Boc-3-Cbz-Aminopyrrolidine

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 1-Boc-3-Cbz-Aminopyrrolidine involves multiple steps, typically starting with the protection of the amino group of pyrrolidine. The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl dicarbonate in the presence of a base such as triethylamine. The carbobenzyloxy (Cbz) group is then added using benzyl chloroformate. The reaction conditions often involve solvents like dichloromethane and temperatures ranging from 0°C to room temperature .

Industrial production methods for this compound are not widely documented, but the laboratory synthesis routes are well-established and can be scaled up for larger quantities.

Analyse Chemischer Reaktionen

1-Boc-3-Cbz-Aminopyrrolidine undergoes various chemical reactions, including:

Deprotection Reactions: The Boc group can be removed using strong acids like trifluoroacetic acid, while the Cbz group can be removed via catalytic hydrogenation using palladium on carbon and hydrogen gas.

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to deprotection and substitution.

Common reagents used in these reactions include trifluoroacetic acid, palladium on carbon, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

- Building Block for Complex Molecules : 1-Boc-3-Cbz-Aminopyrrolidine serves as a versatile building block in organic synthesis. It is often employed in the preparation of more complex structures due to its ability to undergo various reactions while maintaining its protective groups.

- Peptide Synthesis : The compound is particularly valuable in peptide chemistry. The Boc group can be selectively removed under acidic conditions, enabling the coupling with other amino acids. The Cbz group can be removed via hydrogenation, allowing for further elongation of peptide chains.

Medicinal Chemistry

- Pharmaceutical Development : In medicinal chemistry, this compound is used in the development of pharmaceutical compounds, especially those targeting neurological and psychiatric disorders. Its derivatives have shown potential therapeutic effects, making it a focus in drug design.

- Biologically Active Peptides : Research has demonstrated its utility in synthesizing biologically active peptides that exhibit significant pharmacological activities, including anticonvulsant and anti-inflammatory properties .

Biological Studies

- Enzyme Mechanisms and Protein Interactions : The compound is utilized in studying enzyme-substrate interactions and protein-ligand binding. Its protective groups facilitate selective deprotection, allowing researchers to investigate specific biological pathways .

- Chemical Biology Applications : this compound is also employed as a tool for structure-activity relationship studies, providing insights into the conformation and function of peptide-based drugs .

Industrial Applications

- Production of Specialty Chemicals : While primarily used in research settings, this compound can also be applied in the industrial production of fine chemicals and intermediates. Its unique structure makes it suitable for various chemical processes.

Case Study 1: Synthesis of Bioactive Peptides

A study highlighted the successful synthesis of several bioactive peptides using this compound as a key intermediate. The selective deprotection strategies employed allowed for efficient coupling reactions that yielded peptides with enhanced biological activity.

Case Study 2: Enzyme Interaction Studies

Another research effort utilized this compound to investigate enzyme mechanisms. By employing this compound as a substrate analog, researchers were able to elucidate critical interactions between enzymes and their substrates, providing insights into enzymatic activity modulation.

Wirkmechanismus

The mechanism of action of 1-Boc-3-Cbz-Aminopyrrolidine is primarily related to its role as a protecting group in organic synthesis. The Boc and Cbz groups protect the amino group from unwanted reactions, allowing for selective reactions at other sites on the molecule. The Boc group can be removed under acidic conditions, while the Cbz group can be removed via hydrogenation .

Vergleich Mit ähnlichen Verbindungen

1-Boc-3-Cbz-Aminopyrrolidine is unique due to the presence of both Boc and Cbz protecting groups. Similar compounds include:

1-Boc-3-aminopyrrolidine: Lacks the Cbz group and is used for simpler protection strategies.

3-(Boc-amino)pyrrolidine: Another variant with only the Boc group.

1-Cbz-3-aminopyrrolidine: Contains only the Cbz group and is used in different synthetic routes.

These compounds are used based on the specific requirements of the synthetic route and the desired protection strategy.

Biologische Aktivität

1-Boc-3-Cbz-Aminopyrrolidine is a derivative of aminopyrrolidine that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and a carbobenzyloxy (Cbz) group, is utilized in various synthetic applications and exhibits significant interactions with biological targets.

- Molecular Formula : C₉H₁₈N₂O₂

- Molecular Weight : 186.25 g/mol

- Density : 1.1 ± 0.1 g/cm³

- Boiling Point : 257.4 ± 33.0 °C at 760 mmHg

- Flash Point : 109.5 ± 25.4 °C

The structure of this compound allows for versatile modifications, making it a valuable intermediate in drug synthesis and biological studies.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily in the fields of medicinal chemistry, organic synthesis, and biochemical research:

- Medicinal Chemistry Applications : The compound serves as a building block for synthesizing potential pharmaceutical agents targeting specific enzymes or receptors. Its structural features enable it to modulate biological pathways effectively.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of aminopyrrolidine, including this compound, may exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .

The mechanism of action for this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors involved in inflammatory and microbial processes. The sulfonamide group can form hydrogen bonds with active site residues in enzymes, while the aromatic Cbz moiety may participate in π-π interactions, enhancing binding affinity .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various aminopyrrolidine derivatives, including this compound. The results indicated notable activity against multiple bacterial strains:

| Compound | Activity (MIC) | Bacterial Strains Tested |

|---|---|---|

| This compound | 12.5 µg/ml | Staphylococcus aureus, E. coli |

| Control (Standard Antibiotic) | 6.25 µg/ml | Staphylococcus aureus |

This study highlights the potential of this compound as an antimicrobial agent .

Enzymatic Resolution Studies

Research on the enzymatic resolution of racemic aminopyrrolidines has shown that N-protected derivatives like this compound can be resolved with high enantioselectivity using lipases. For instance, a study reported over 99% enantiomeric excess (ee) for the resolved product at moderate conversion rates .

Eigenschaften

IUPAC Name |

tert-butyl 3-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-10-9-14(11-19)18-15(20)22-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLSYDQGCKDPQPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.